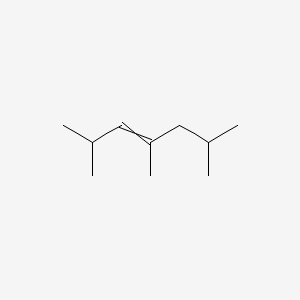

2,4,6-Trimethylhept-3-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Trimethylhept-3-ene is a chemical compound with the molecular formula C10H20 . It has an average mass of 140.266 Da and a monoisotopic mass of 140.156494 Da .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylhept-3-ene consists of a seven-carbon chain with three methyl groups attached at the 2nd, 4th, and 6th carbon atoms . The double bond is located at the 3rd carbon atom .Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds : It has been used in the synthesis of complex organic compounds like (±)‐Modhephene, which is synthesized from trimethylpentalenone. This process involves a smooth 1,4-addition/enolate trapping and a stereoselective intramolecular ene-reaction (Oppolzer & Bättig, 1981).

Synthesis of Functionalized Bicyclo[3.2.1]octane Systems : Another application is in the synthesis of functionalized bicyclo[3.2.1]octanes, where it undergoes acylation without skeletal rearrangement. This contrasts with the acylation of other similar compounds, demonstrating its unique reactivity (Patil & Nagendrappa, 2002).

Incorporation into α‐Pinene via β‐Elimination : The compound is also involved in the synthesis of isomers like 3-iodo-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene, which is synthesized through a process involving hydrazine and iodine. This showcases its versatility in creating diverse structural isomers (Kilbas, Azizoglu, & Balcı, 2006).

Ene Reactions with Dienophiles : It is also used in ene reactions with dienophiles. For example, 3,7,7-Trimethyl-4-methylenebicyclo[4.1.0]hept-2-ene reacts with dienophiles leading to various adducts. This process demonstrates its potential in synthetic organic chemistry (Askani & Wieduwilt, 1986).

Synthesis of Disubstituted 4-Methylenetetrahydropyrans : It has been used in the synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyrans, which are of interest in the synthesis of bryostatins. This involves a combination of ‘ene’ reactions and an intramolecular oxy-Michael reaction (Gill, Taylor, & Thomas, 2011).

NMR Studies on Cyclic Compounds : The compound has been studied using NMR spectroscopy to understand the conformation of cyclic compounds like car-3-ene. This kind of study is crucial for elucidating the structural aspects of organic molecules (Abraham, Cooper, & Whittaker, 1973).

Synthesis of Benzene Tris-Annelated Compounds : It has been used in the trimerization and subsequent cyclization processes to synthesize compounds like 1,2:3,4:5,6-tris(bicyclo[2.2.2]oct-2-eno)benzene, demonstrating its utility in forming complex polycyclic structures (Komatsu, Jinbu, Gillette, & West, 1988).

Propriétés

IUPAC Name |

2,4,6-trimethylhept-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)6-10(5)7-9(3)4/h6,8-9H,7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKYWWEBIJMOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657608 |

Source

|

| Record name | 2,4,6-Trimethylhept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126690-66-2 |

Source

|

| Record name | 2,4,6-Trimethylhept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-, (1R,2R,3R,4S)-rel- (9CI)](/img/no-structure.png)

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)

![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)